6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, and a quinazoline moiety fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating cellular signaling pathways such as the PI3K/AKT/mTOR pathway . This modulation can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol
- Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate
Uniqueness
6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific structural features, including the combination of a piperazine ring with a methylsulfonyl group and a quinazoline-isoindole framework. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N4O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C22H22N4O5S/c1-32(30,31)24-12-10-23(11-13-24)19(27)14-25-20-15-6-2-3-7-16(15)22(29)26(20)18-9-5-4-8-17(18)21(25)28/h2-9,20H,10-14H2,1H3 |
InChI Key |
ANYNZYORWUYKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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